Fmoc-L-2-Thienylalanine

Descripción

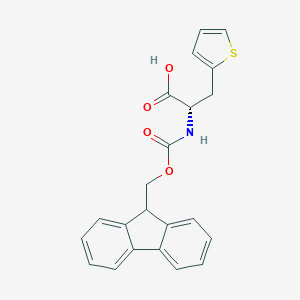

Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-thiophen-2-ylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO4S/c24-21(25)20(12-14-6-5-11-28-14)23-22(26)27-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-11,19-20H,12-13H2,(H,23,26)(H,24,25)/t20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXBMQFMUHRNKTG-FQEVSTJZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=CS4)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=CS4)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130309-35-2 |

Source

|

| Record name | Fmoc-L-2-Thienylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Fmoc-L-2-Thienylalanine CAS number and properties

An In-Depth Technical Guide to Fmoc-L-2-Thienylalanine for Advanced Research and Drug Development

Introduction

This compound is a non-canonical, protected amino acid derivative that serves as a critical building block in solid-phase peptide synthesis (SPPS). Its unique structure, featuring a thiophene side chain, makes it a valuable component for designing novel peptides with enhanced biological activities and specific pharmacological profiles. The incorporation of the thienyl group can influence peptide stability, conformation, and interaction with biological targets, making it a compound of significant interest in drug discovery, particularly in oncology and neurology, as well as in materials science.[1][2][3] This guide provides a comprehensive overview of its properties, applications, and the methodologies for its use.

Chemical and Physical Properties

This compound is typically supplied as a lyophilized, brownish powder.[1][4] Its core identity and physicochemical characteristics are summarized below.

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 130309-35-2[4][5][6] |

| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-thiophen-2-ylpropanoic acid[6] |

| Molecular Formula | C₂₂H₁₉NO₄S[4][6][7] |

| Synonyms | Fmoc-Thi-OH, Fmoc-3-(2-thienyl)-L-alanine, Fmoc-β-(2-thienyl)-Ala-OH[6] |

| InChIKey | PXBMQFMUHRNKTG-FQEVSTJZSA-N[6] |

| SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N--INVALID-LINK--C(=O)O[6] |

Table 2: Physicochemical Data

| Property | Value |

| Molecular Weight | 393.46 g/mol [7] |

| Purity | ≥95-98% (HPLC)[4] |

| Melting Point | 120 - 124 °C[1] |

| Appearance | Lyophilized powder, Brownish powder[1][4][5] |

| Optical Rotation | [a]D²⁵ = +10 ± 2° (c=1 in DMF)[1] |

Table 3: Storage and Handling

| Condition | Temperature | Duration |

| Short-term Storage | 4°C | 1 week[4][5] |

| Long-term Storage | -20°C to -80°C | 6 months[4][5] |

| Shipping | Shipped with blue ice[4][5] | |

| Note: For multiple uses, aliquoting the compound upon receipt is recommended to avoid repeated freeze-thaw cycles.[4][5] The product is generally stable for 6 months when stored as a lyophilized powder at -20°C or below.[4][5] |

Applications in Research and Development

The primary application of this compound is as a monomer unit in Fmoc-based solid-phase peptide synthesis (SPPS) .[8] This methodology is the standard for producing synthetic peptides for research and therapeutic applications due to its mild reaction conditions and suitability for automation.[8][9]

-

Drug Development : The inclusion of the thiophene ring, a bioisostere of the phenyl ring found in Phenylalanine, can modify the resulting peptide's properties. This modification can lead to enhanced biological activity, improved selectivity for a target receptor, or increased metabolic stability, which are desirable traits in the development of new therapeutics.[1][2][3]

-

Peptide Synthesis : It serves as a fundamental building block for creating complex peptide structures.[1] The Fmoc (9-fluorenylmethoxycarbonyl) protecting group on the α-amino group is stable under coupling conditions but can be easily removed with a mild base, allowing for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin.[1][8]

-

Materials Science : The properties imparted by the thienyl group also make this compound suitable for developing novel materials, such as conducting polymers or sensors.[1]

Experimental Protocols: Fmoc Solid-Phase Peptide Synthesis (SPPS)

The following is a detailed, generalized protocol for a single coupling cycle in Fmoc-SPPS, which is directly applicable to this compound.

Workflow for a Single Amino Acid Coupling Cycle

Caption: Workflow of a single cycle in Fmoc Solid-Phase Peptide Synthesis (SPPS).

Methodology

Materials:

-

Resin with N-terminal Fmoc-protected peptide

-

This compound

-

Deprotection Solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)

-

Activation Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole)

-

Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

-

Solvent: DMF

-

Washing Solvents: DMF, Dichloromethane (DCM)

-

Inert gas (Nitrogen or Argon)

-

Solid-phase synthesis vessel

Protocol Steps:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF from the swelled resin.

-

Add the deprotection solution (20% piperidine in DMF) to the resin.

-

Agitate the mixture at room temperature for 5-10 minutes.

-

Drain the solution and repeat the piperidine treatment for another 10-20 minutes to ensure complete removal of the Fmoc group.

-

The appearance of the fluorenyl adduct in the waste stream can be monitored by UV spectroscopy (~301 nm).

-

-

Washing:

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine and byproducts. A small sample of resin can be tested with chloranil to ensure a free amine is present.

-

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), HATU (0.95 eq. to amino acid), and HOAt (1 eq. to amino acid) in a minimal amount of DMF.

-

Add DIPEA (2-3 eq. to amino acid) to the solution to raise the pH and initiate activation. Allow the mixture to pre-activate for 1-5 minutes.

-

Drain the wash solvent from the resin and immediately add the activated amino acid solution.

-

Agitate the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored using a qualitative ninhydrin test to check for the presence of free primary amines on the resin.

-

-

Final Wash:

-

Drain the coupling solution from the reaction vessel.

-

Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.

-

The resin is now ready for the next deprotection and coupling cycle or for final cleavage from the support if the synthesis is complete.

-

This cycle is repeated with the desired sequence of Fmoc-protected amino acids until the full-length peptide is assembled.[10][11]

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. cusabio.com [cusabio.com]

- 5. mybiosource.com [mybiosource.com]

- 6. This compound | C22H19NO4S | CID 7017916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. GSRS [precision.fda.gov]

- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 9. Advances in Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Automated Peptide Synthesizers [peptidemachines.com]

- 11. chem.uci.edu [chem.uci.edu]

A Technical Guide to Fmoc-L-2-Thienylalanine for Researchers

Fmoc-L-2-Thienylalanine is a specialized amino acid derivative crucial for the fields of peptide synthesis and drug development.[1][2] This guide provides an in-depth overview of its chemical properties, applications, and the methodologies for its use in research, tailored for scientists and professionals in drug development. The incorporation of a thienyl group offers unique structural and functional properties to peptides, potentially enhancing their biological activity and selectivity.[2][3]

Core Properties and Data

This compound, chemically known as (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-thiophen-2-ylpropanoic acid, is a non-canonical amino acid protected at the alpha-amino group by a fluorenylmethoxycarbonyl (Fmoc) group.[4] This base-labile protecting group is central to its application in modern solid-phase peptide synthesis (SPPS).[2]

| Property | Value | Source |

| Molecular Formula | C22H19NO4S | [4][5][6] |

| Molecular Weight | 393.5 g/mol | [4] |

| CAS Number | 130309-35-2 | [4][5][6] |

| Appearance | White to brownish powder | [1][7] |

| Purity | ≥ 95% (Typically by HPLC) | [1][6] |

| Melting Point | 164-173 °C | [7] |

| Storage Conditions | Store at -20°C upon receipt. For short-term storage (up to one week), 4°C is suitable. Avoid repeated freeze-thaw cycles. | [5][6] |

Applications in Research and Drug Development

The unique thiophene side chain of this compound makes it a valuable building block for synthesizing novel peptides with enhanced pharmacological properties.[2][3] Its primary applications include:

-

Peptide Synthesis : It serves as a key component in solid-phase peptide synthesis (SPPS) for creating complex peptide structures with high purity.[2][7]

-

Drug Development : The incorporation of the thiophene moiety can improve the biological activity and metabolic stability of peptide-based drug candidates. It is particularly explored in the design of therapeutics for oncology and neurology.[2][3][7]

-

Bioconjugation : The compound can be used in techniques to attach peptides to other biomolecules, aiding in the development of targeted drug delivery systems.[7]

Experimental Protocol: Incorporation via Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the coupling of this compound during standard Fmoc-based solid-phase peptide synthesis. This process involves two main stages: Fmoc-deprotection of the resin-bound peptide and the subsequent coupling of the new amino acid.

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

Coupling reagents (e.g., DCC/HOBt or HATU/HOAt)

-

Base (e.g., DIPEA/NMM)

-

Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

-

Deprotection solution: 20% piperidine in DMF

-

Washing solvents: DMF, Isopropanol (IPA)

Methodology:

-

Fmoc Group Deprotection:

-

The peptide-resin is washed thoroughly with DMF.

-

The resin is treated with a 20% piperidine in DMF solution for approximately 5-10 minutes to remove the Fmoc protecting group from the N-terminal amino acid of the growing peptide chain.[8]

-

The resin is then washed alternately with DMF and IPA to remove residual piperidine and dibenzofulvene byproducts.[8] The completion of this step can be monitored by UV spectroscopy.[8]

-

-

Amino Acid Activation and Coupling:

-

In a separate vessel, dissolve 3 equivalents of this compound, 3 equivalents of HOBt, and 3 equivalents of DCC in DMF (or a DCM/DMF mixture).[8]

-

Allow the mixture to react for 15-20 minutes at room temperature to activate the amino acid.[8]

-

Filter the resulting solution to remove the dicyclohexylurea (DCU) byproduct and add the filtrate to the deprotected peptide-resin.

-

Allow the coupling reaction to proceed for 1-2 hours. The completion of the coupling can be monitored using qualitative tests like the ninhydrin test.

-

-

Washing:

-

After the coupling is complete, the resin is thoroughly washed with DMF to remove any unreacted reagents and byproducts.

-

This cycle of deprotection, coupling, and washing is repeated for each subsequent amino acid in the desired peptide sequence.

Visualization of the SPPS Workflow

The following diagram illustrates the core logical steps for incorporating a single this compound monomer into a growing peptide chain during solid-phase peptide synthesis.

References

The Cornerstone of Novel Peptides: A Technical Guide to the Storage and Handling of Fmoc-L-2-Thienylalanine Powder

For Immediate Release

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the proper storage and handling of Fmoc-L-2-Thienylalanine powder. Adherence to these guidelines is critical for maintaining the compound's integrity, ensuring experimental reproducibility, and safeguarding laboratory personnel. This compound is a crucial building block in the synthesis of specialized peptides, and its unique thienyl side chain offers novel structural and functional properties to the final peptide products.

Executive Summary

This compound is a sensitive chemical that requires specific storage conditions to prevent degradation. This guide outlines the recommended storage temperatures, handling procedures, and safety precautions. It also provides a detailed experimental protocol for a primary application of this compound: solid-phase peptide synthesis (SPPS). The information presented herein is a compilation of best practices and data from various supplier datasheets and established chemical safety guidelines.

Storage of this compound

The stability of this compound powder is paramount for its successful application in peptide synthesis. The primary factors influencing its stability are temperature, moisture, and light.

Quantitative Storage Recommendations:

| Parameter | Condition | Duration | Rationale |

| Long-Term Storage | -20°C to -80°C[1][2] | Up to 6 months[1][2] | Minimizes chemical degradation and preserves the integrity of the Fmoc protecting group. |

| Short-Term Storage | 4°C[1][2] | Up to 1 week[1][2] | Suitable for temporary storage between experiments. |

| Shipping | Shipped with blue ice[1] | N/A | To maintain a cool environment and prevent degradation during transit. |

Qualitative Storage Guidelines:

-

Moisture: Store in a tightly sealed container in a dry environment. The use of a desiccator is recommended to prevent hydrolysis of the Fmoc group and the amino acid itself.

-

Light: Protect from light by storing in an opaque container in a dark location. The fluorenylmethoxycarbonyl (Fmoc) group is UV-sensitive and can degrade upon prolonged exposure to light.

-

Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Handling of this compound Powder

Proper handling techniques are essential to prevent contamination, degradation, and exposure.

General Handling:

-

Before use, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.

-

Use only clean, dry spatulas and weighing instruments.

-

Minimize the time the container is open to the atmosphere.

-

Upon receipt, it is recommended to briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.[2]

-

Avoid repeated freeze-thaw cycles, which can introduce moisture and degrade the product.[1][2] Aliquoting the powder upon receipt for multiple uses is highly recommended.[1]

Safety Precautions:

| Precaution | Recommendation |

| Personal Protective Equipment (PPE) | Wear a lab coat, safety goggles with side shields, and chemical-resistant gloves (e.g., nitrile).[3] In case of significant dust generation, a dust mask or respirator may be necessary.[3] |

| Engineering Controls | Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of the powder.[3] |

| Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. |

| Spills | In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a sealed container for disposal. Clean the spill area with a suitable solvent. |

| Disposal | Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.[3] |

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

This compound is a key reagent in Fmoc-based solid-phase peptide synthesis. The following is a generalized protocol for the incorporation of an this compound residue into a growing peptide chain on a solid support.

Materials:

-

This compound

-

Resin (e.g., Rink Amide, Wang)

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Dichloromethane (DCM)

-

Washing solvents (e.g., Methanol, Isopropanol)

-

Cleavage cocktail (e.g., Trifluoroacetic acid - TFA with scavengers)

Methodology:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with a 20% solution of piperidine in DMF for 5-20 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

-

Wash the resin thoroughly with DMF to remove the piperidine and the cleaved Fmoc-adduct.

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve this compound (typically 3-5 equivalents relative to the resin loading) and a coupling reagent (e.g., HBTU, HATU) in DMF.

-

Add a base (e.g., DIPEA) to the amino acid solution to activate it.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

-

-

Washing: Wash the resin extensively with DMF and DCM to remove any unreacted reagents and byproducts.

-

Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide sequence.

-

Final Cleavage and Deprotection:

-

Once the peptide synthesis is complete, wash the resin with DCM and dry it.

-

Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove any side-chain protecting groups.

-

Precipitate the cleaved peptide in cold diethyl ether, centrifuge to pellet the peptide, and decant the ether.

-

Dry the peptide pellet under vacuum.

-

Visualization of the SPPS Workflow

The following diagram illustrates the cyclical nature of solid-phase peptide synthesis using this compound.

References

A Technical Guide to the Purity and Quality of Fmoc-L-2-Thienylalanine

For Researchers, Scientists, and Drug Development Professionals

Fmoc-L-2-Thienylalanine is a crucial building block in modern peptide synthesis, prized for its ability to introduce a unique thiophene side chain that can enhance the pharmacological properties of peptides. Its application in the development of novel therapeutics, particularly in oncology and neurology, underscores the critical need for well-defined purity and quality specifications. This in-depth technical guide provides a comprehensive overview of the key quality attributes of this compound, detailed experimental protocols for its analysis, and a discussion of potential impurities.

Core Quality Specifications

The quality of this compound is assessed through a variety of physicochemical and purity tests. The following tables summarize the typical specifications provided by commercial suppliers.

Table 1: Physicochemical Properties

| Parameter | Specification |

| Appearance | White to off-white powder[1] |

| Molecular Formula | C₂₂H₁₉NO₄S[1] |

| Molecular Weight | 393.4 g/mol [1] |

| CAS Number | 130309-35-2[1] |

| Storage Conditions | 0 - 8 °C[1] or -20°C[2][3] |

Table 2: Purity and Impurity Specifications

| Parameter | Specification | Method |

| Purity (HPLC) | ≥95% to ≥99%[1][2] | HPLC |

| Enantiomeric Purity | ≥99.8% L-isomer | Chiral HPLC |

| Free Amino Acid | ≤0.2% | GC |

| Dipeptide Impurities | ≤0.1% | HPLC |

| β-Alanyl Impurities | ≤0.1% | HPLC |

| Acetate Content | ≤0.02% | Ion Chromatography |

| Ethyl Acetate Content | ≤0.5% | Headspace GC |

Understanding Potential Impurities

Impurities in Fmoc-protected amino acids can significantly impact the outcome of peptide synthesis, leading to truncated or deletion sequences and complicating purification.[4] Key impurities to monitor in this compound include:

-

D-Enantiomer: The presence of the D-isomer can lead to the synthesis of diastereomeric peptides, which may have altered biological activity and be difficult to separate from the target peptide.

-

Free L-2-Thienylalanine: Residual unprotected amino acid can lead to double insertion during peptide synthesis.[4]

-

Dipeptides: Formed by the reaction of the Fmoc attachment reagent with an already formed Fmoc-amino acid, leading to the insertion of two L-2-Thienylalanine residues.[4]

-

β-Alanyl Impurities: These arise from the rearrangement of the Fmoc-OSu reagent used in the protection step.[4]

-

Acetate and Ethyl Acetate: Residual solvents from the synthesis and purification process. Acetic acid, in particular, can act as a capping agent, terminating peptide chain elongation.[4]

Experimental Protocols for Quality Control

Accurate and reproducible analytical methods are essential for verifying the quality of this compound. The following are detailed methodologies for key quality control experiments.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is used to determine the chemical purity of this compound by separating it from any process-related impurities.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[5]

-

Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.[5][6]

-

Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.[5][6]

-

Gradient: A linear gradient from a low to a high percentage of mobile phase B is typically employed. For example, 5% to 95% B over 30 minutes.[6] The exact gradient should be optimized to achieve good separation of all potential impurities.

-

Flow Rate: 1.0 mL/min.[5]

-

Detection: UV at 265 nm, which is the characteristic absorbance wavelength for the Fmoc group.[5]

-

Sample Preparation: Dissolve the sample in a suitable solvent, such as a mixture of Mobile Phase A and B, to a concentration of approximately 1 mg/mL.[5]

Enantiomeric Purity by Chiral High-Performance Liquid Chromatography (Chiral HPLC)

This method is crucial for determining the enantiomeric excess of the desired L-enantiomer over the unwanted D-enantiomer.

Methodology:

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A macrocyclic glycopeptide-based chiral stationary phase, such as Astec CHIROBIOTIC™ T (Teicoplanin).[7][8]

-

Mobile Phase: Reversed-phase is often the preferred mode for Fmoc-amino acids on a CHIROBIOTIC T column.[7] A typical mobile phase would consist of a mixture of methanol or acetonitrile and an aqueous buffer (e.g., 20mM ammonium acetate).[7] The exact ratio should be optimized for baseline separation of the enantiomers.

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Detection: UV at 265 nm.

-

Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful techniques for confirming the chemical structure of this compound.

Methodology:

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 or 400 MHz).[9]

-

Solvent: A deuterated solvent in which the sample is soluble, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Sample Preparation: Dissolve an appropriate amount of the sample in the deuterated solvent.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra according to standard instrument procedures.

-

Data Analysis: The chemical shifts, coupling constants, and integration of the peaks in the ¹H spectrum, along with the chemical shifts in the ¹³C spectrum, should be consistent with the known structure of this compound.

Molecular Weight Verification by Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.

Methodology:

-

Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).[9]

-

Sample Infusion: The sample, dissolved in a suitable solvent like acetonitrile/water, is infused into the mass spectrometer.

-

Data Acquisition: Acquire the mass spectrum in the positive or negative ion mode.

-

Data Analysis: The spectrum should show a prominent peak corresponding to the molecular ion ([M+H]⁺ or [M-H]⁻) of this compound (expected m/z for [M+H]⁺ ≈ 394.1).

Visualizing Quality Control and Impurity Relationships

The following diagrams, generated using the DOT language, illustrate key aspects of the quality control process and the relationships between this compound and its potential impurities.

Caption: A typical workflow for the synthesis and quality control of this compound.

Caption: Relationship between this compound and its common process-related impurities.

References

- 1. This compound | C22H19NO4S | CID 7017916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cusabio.com [cusabio.com]

- 3. mybiosource.com [mybiosource.com]

- 4. scienceopen.com [scienceopen.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Astec CHIROBIOTIC™ T [sigmaaldrich.com]

- 9. rsc.org [rsc.org]

Navigating the Solubility of Fmoc-L-2-Thienylalanine: A Technical Guide for Researchers

For Immediate Release

A Comprehensive Technical Resource for Scientists in Drug Development and Peptide Synthesis

This in-depth technical guide addresses the critical, yet often unpublished, solubility characteristics of Fmoc-L-2-Thienylalanine, a key building block in the synthesis of novel peptides. While specific quantitative solubility data for this compound is not widely available in public literature, this document provides researchers, scientists, and drug development professionals with a thorough understanding of its expected solubility in common laboratory solvents, a detailed protocol for determining precise solubility, and its application within a standard synthetic workflow.

Introduction to this compound in Peptide Synthesis

This compound is an unnatural amino acid derivative that is increasingly utilized in the design of peptides with enhanced biological activity and stability. The incorporation of the thiophene moiety can introduce unique conformational constraints and potential for new interactions within a peptide, making it a valuable tool for medicinal chemists. Successful incorporation of this compound into a growing peptide chain via Solid-Phase Peptide Synthesis (SPPS) is highly dependent on its solubility in the solvents used for dissolution and coupling reactions. Poor solubility can lead to inefficient coupling, resulting in deletion sequences and challenging purifications.

Qualitative Solubility of this compound

Based on the general behavior of Fmoc-protected amino acids, the solubility of this compound in common laboratory solvents can be qualitatively summarized. The bulky, hydrophobic fluorenylmethyloxycarbonyl (Fmoc) group dominates the solubility profile, rendering these derivatives generally soluble in polar aprotic solvents and sparingly soluble in polar protic and non-polar solvents.

| Solvent | Chemical Formula | Type | Expected Qualitative Solubility | Remarks |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Highly Soluble | The most common and effective solvent for SPPS. |

| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | Polar Aprotic | Highly Soluble | A strong alternative to DMF, often used for difficult couplings or aggregated sequences. |

| Dimethyl sulfoxide (DMSO) | C₂H₆SO | Polar Aprotic | Highly Soluble | A very strong solvent, can be used to solubilize difficult Fmoc-amino acids, sometimes in co-solvent mixtures. |

| Dichloromethane (DCM) | CH₂Cl₂ | Non-polar | Moderately to Sparingly Soluble | Often used for resin swelling and some on-resin reactions, but may not fully dissolve all Fmoc-amino acids alone. |

| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Moderately Soluble | Can be used in SPPS, sometimes in solvent mixtures. |

| Acetonitrile (ACN) | C₂H₃N | Polar Aprotic | Sparingly Soluble | Generally not a primary solvent for dissolving Fmoc-amino acids for coupling. |

| Methanol (MeOH) | CH₄O | Polar Protic | Sparingly Soluble | The protic nature and polarity are generally not ideal for dissolving Fmoc-amino acids. |

| Water | H₂O | Polar Protic | Insoluble | The hydrophobic Fmoc group leads to very poor solubility in aqueous solutions. |

Experimental Protocol: Quantitative Solubility Determination

For researchers requiring precise solubility data for process optimization and scale-up, it is recommended to determine the solubility of this compound experimentally. The following protocol is based on the widely accepted saturation shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis.

Objective: To determine the saturation solubility of this compound in a specific solvent at a defined temperature.

Materials:

-

This compound

-

Solvent of interest (e.g., DMF, NMP, DCM)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker

-

Vortex mixer

-

Centrifuge or syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound (e.g., 50 mg) into several vials.

-

Add a precise volume of the test solvent (e.g., 1.0 mL) to each vial.

-

Tightly cap the vials and vortex for 1-2 minutes to ensure good initial mixing.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C).

-

Shake the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Sample Clarification:

-

After equilibration, remove the vials and let the undissolved solid settle.

-

Carefully withdraw a known volume of the supernatant. To ensure no solid particles are transferred, either:

-

Centrifuge the vials at high speed to pellet the undissolved solid and then draw the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter into a clean vial.

-

-

-

Sample Preparation for HPLC Analysis:

-

Dilute the clarified supernatant with a suitable solvent (e.g., acetonitrile/water) to a concentration that falls within the linear range of the HPLC calibration curve. A significant dilution will likely be necessary.

-

-

HPLC Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against the concentration.

-

Inject the diluted sample of the saturated solution and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in the desired units (e.g., mg/mL or Molarity).

-

Application in Experimental Workflows

The primary application for this compound is its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS). Understanding its solubility is crucial for the "Amino Acid Coupling" step in this workflow.

Caption: Experimental workflow for determining the solubility of this compound.

The general workflow for incorporating this compound into a peptide chain using SPPS is a cyclical process.

Caption: Workflow for incorporating this compound in Solid-Phase Peptide Synthesis.

This guide provides a foundational understanding of the solubility of this compound, empowering researchers to handle this reagent effectively and to generate the precise data needed for their specific applications in peptide synthesis and drug discovery.

A Technical Guide to Fmoc-L-2-Thienylalanine for Drug Development Professionals

This technical guide provides an in-depth overview of Fmoc-L-2-Thienylalanine, a key building block in modern peptide synthesis, tailored for researchers, scientists, and professionals in the field of drug development. This document outlines supplier information, purchasing details, and comprehensive experimental protocols for its application in solid-phase peptide synthesis (SPPS).

Introduction

This compound is a non-proteinogenic amino acid derivative that incorporates a thienyl group, offering unique structural and functional properties to synthetic peptides. The fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group makes it particularly suitable for Fmoc-based solid-phase peptide synthesis, a cornerstone of peptide drug discovery and development. The incorporation of this unnatural amino acid can enhance peptide stability, receptor affinity, and pharmacokinetic profiles.

Supplier and Purchasing Information

A variety of chemical suppliers offer this compound, with purities suitable for peptide synthesis. Key purchasing information from prominent suppliers is summarized below. It is important to note that pricing is subject to change and may vary based on quantity and institutional agreements. Researchers are advised to request quotes directly from the suppliers for the most accurate and up-to-date information.

| Supplier | Product Name | CAS Number | Molecular Formula | Purity | Available Quantities | Storage Conditions |

| Chem-Impex | Fmoc-β-(2-thienyl)-L-alanine | 130309-35-2 | C22H19NO4S | ≥99% (HPLC) | Inquire | 0 - 8 °C |

| Cusabio | This compound | 130309-35-2 | C22H19NO4S | >95% | 1g | -20°C upon receipt |

| MyBioSource | This compound amino acid | 130309-35-2 | C22H19NO4S | >95% | Inquire | Short term: 4°C, Long term: -20°C to -80°C |

| Sigma-Aldrich | Fmoc-β-(2-thienyl)-Ala-OH | 130309-35-2 | C22H19NO4S | ≥98.0% | Inquire | Inquire |

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

The following protocols provide a detailed methodology for the incorporation of this compound into a peptide chain using manual or automated solid-phase peptide synthesis.

Resin Preparation and Swelling

-

Resin Selection: Choose a suitable resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal carboxylic acid, Rink Amide resin for a C-terminal amide).

-

Procedure:

-

Place the desired amount of resin in a reaction vessel.

-

Add N,N-dimethylformamide (DMF) to the resin.

-

Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.

-

After swelling, drain the DMF from the reaction vessel.

-

Fmoc Deprotection

This step removes the Fmoc protecting group from the N-terminus of the growing peptide chain, preparing it for the coupling of the next amino acid.

-

Reagents:

-

Deprotection solution: 20% (v/v) piperidine in DMF.

-

-

Procedure:

-

Add the deprotection solution to the swollen resin.

-

Agitate the mixture for an initial 2 minutes.

-

Drain the solution.

-

Add a fresh portion of the deprotection solution and agitate for an additional 5-10 minutes.

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and by-products.

-

Amino Acid Coupling

This protocol describes the coupling of this compound using HBTU as the activating agent.

-

Reagents:

-

This compound

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (peptide synthesis grade)

-

-

Procedure:

-

In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and HBTU (3-5 equivalents) in DMF.

-

Add DIPEA (6-10 equivalents) to the amino acid solution to create the activated ester. Allow this pre-activation to proceed for 5-10 minutes.

-

Add the activated this compound solution to the deprotected resin.

-

Agitate the mixture at room temperature for 30-60 minutes.

-

Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser (ninhydrin) test. A negative test indicates a complete reaction.

-

Once the coupling is complete, drain the reaction solution.

-

Wash the resin with DMF to remove excess reagents and by-products.

-

Repetitive Cycles

Repeat the Fmoc deprotection (Step 2) and amino acid coupling (Step 3) steps for each subsequent amino acid in the desired peptide sequence.

Cleavage from Resin and Side-Chain Deprotection

-

Reagents:

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)). The exact composition may vary depending on the amino acid composition of the peptide.

-

-

Procedure:

-

Wash the final peptide-resin with dichloromethane (DCM) and dry it thoroughly.

-

Add the cleavage cocktail to the dried resin.

-

Gently agitate the mixture for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding it to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

-

Dry the crude peptide under vacuum.

-

Visualizations

The following diagrams illustrate key workflows and concepts in the utilization of this compound.

Caption: Solid-Phase Peptide Synthesis (SPPS) cycle for incorporating this compound.

Caption: Simplified mechanism of HBTU-mediated peptide coupling.

Expanding the Peptide Chemistries: An In-depth Technical Guide to Non-Canonical Amino Acids in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids (ncAAs) into peptides is a transformative strategy in peptide chemistry and drug discovery. By venturing beyond the 20 proteinogenic amino acids, researchers can engineer peptides with enhanced therapeutic properties, including increased proteolytic stability, improved bioavailability, and novel functionalities. This guide provides a comprehensive overview of the core methodologies for synthesizing peptides containing ncAAs, detailed experimental protocols, and a look into their application for interrogating complex biological systems.

Core Methodologies for ncAA Incorporation

There are two primary strategies for introducing ncAAs into peptides: chemical synthesis, dominated by Solid-Phase Peptide Synthesis (SPPS), and biological synthesis, which utilizes the cell's translational machinery through techniques like Genetic Code Expansion (GCE).[1][2]

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the cornerstone of chemical peptide synthesis, enabling the stepwise construction of a peptide chain on a solid resin support. The most prevalent method is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy, favored for its mild deprotection conditions that are compatible with a wide array of sensitive ncAAs.[1][3]

The SPPS workflow is an iterative cycle comprising four key steps:

-

Deprotection: Removal of the N-terminal Fmoc protecting group with a mild base, typically piperidine.

-

Activation and Coupling: Activation of the C-terminus of the incoming Fmoc-protected amino acid and its subsequent coupling to the deprotected N-terminus of the resin-bound peptide.

-

Capping (Optional): Acetylation of any unreacted amino groups to prevent the formation of deletion sequences.

-

Washing: Thorough washing of the resin to remove excess reagents and byproducts before the next cycle.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin support, and all side-chain protecting groups are removed simultaneously.

Genetic Code Expansion (GCE)

GCE is a powerful in vivo or in vitro method that reprograms the genetic code to direct the ribosomal incorporation of an ncAA at a specific site in a protein.[2][3] This is achieved by introducing an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA pair into the expression system. The orthogonal aaRS is engineered to specifically recognize and charge the ncAA onto the orthogonal tRNA. This tRNA, in turn, recognizes a reassigned codon, most commonly the amber stop codon (UAG), on the messenger RNA (mRNA) template, leading to the incorporation of the ncAA into the growing polypeptide chain.[3][4]

Quantitative Data on ncAA Incorporation and Peptide Properties

The efficiency of ncAA incorporation and the resulting properties of the modified peptides are critical considerations. The following tables summarize available quantitative data.

| Method | Non-Canonical Amino Acid (Example) | Incorporation Efficiency/Yield | Fidelity | Key Advantages | Limitations |

| Solid-Phase Peptide Synthesis (SPPS) | General | Typically >99% per coupling step | High | Broad ncAA scope, high purity | Peptide length limited (<50-60 aa), time-consuming |

| Genetic Code Expansion (GCE) | p-Azido-L-phenylalanine (pAzF) | 10-50% of wild-type protein yield[5] | >95% | Site-specific incorporation in vivo, production of large proteins | Lower yields, potential for off-target effects, requires orthogonal pair development |

| Genetic Code Expansion (GCE) | O-Methyl-L-tyrosine | Varies significantly with aaRS/tRNA pair and codon context[6] | High | Enables precise modification for studying protein function | Efficiency is highly system-dependent |

| Genetic Code Expansion (GCE) | 3,4-dihydroxy-L-phenylalanine (DOPA) | Can be efficient with engineered aaRS[7] | High | Introduction of unique chemical functionalities | Requires optimization of the orthogonal system |

| Peptide Modification | Property Assessed | Quantitative Improvement (Example) | Reference |

| Incorporation of β-amino acids | Proteolytic Stability | Mixed α,β-peptides show significantly slower degradation by peptidases compared to α-peptides.[8] | [8] |

| N-terminal acetylation and C-terminal amidation | Proteolytic Stability in cell culture | Peptides with N-terminal amines were almost entirely degraded by 48 hours, while modified peptides showed significantly reduced degradation.[9] | [9] |

| Incorporation of ncAAs | Receptor Binding Affinity | Machine learning models show that ncAAs can significantly alter (increase or decrease) binding affinity to MHC-I.[10][11][12] | [10][11][12] |

| Incorporation of D-amino acids | Proteolytic Stability in serum | Peptides containing D-amino acids exhibit enhanced stability in serum compared to their L-amino acid counterparts.[13] | [13] |

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis of a Peptide Containing p-Benzoyl-L-phenylalanine (Bpa)

This protocol details the manual synthesis of a short peptide incorporating the photo-crosslinking ncAA, p-benzoyl-L-phenylalanine (Bpa).[2]

Materials:

-

Resin: Rink Amide resin (for C-terminal amide)

-

Amino Acids: Fmoc-protected canonical amino acids, Fmoc-Bpa-OH

-

Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection Solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), Diethyl ether

-

Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1 hour. Drain the solvent.

-

Fmoc Deprotection:

-

Add 20% piperidine/DMF to the resin and agitate for 5 minutes. Drain.

-

Add a fresh portion of 20% piperidine/DMF and agitate for 15 minutes. Drain.

-

-

Washing: Wash the resin thoroughly with DMF (5 times).

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (4 equivalents relative to resin loading), HBTU (4 eq.), and DIPEA (8 eq.) in DMF.

-

Immediately add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Monitor reaction completion using a Kaiser test (ninhydrin test). A positive result (blue beads) indicates incomplete coupling; repeat the coupling step.

-

-

Washing: Wash the resin with DMF (5 times).

-

Repeat Cycle: Repeat steps 2-5 for each amino acid in the sequence, using Fmoc-Bpa-OH at the desired position.

-

Final Deprotection: After the final coupling, perform one last Fmoc deprotection (Step 2) and washing (Step 3).

-

Final Wash and Dry: Wash the resin with DCM (3 times) and dry under vacuum.

-

Cleavage and Global Deprotection:

-

Add the cleavage cocktail to the dried resin and agitate for 2-3 hours at room temperature.

-

Filter the cleavage solution into a cold tube of diethyl ether. A white precipitate (the crude peptide) will form.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

-

Dry the crude peptide pellet under vacuum.

-

Protocol 2: Purification and Characterization of the ncAA-Containing Peptide

Purification by Reversed-Phase HPLC (RP-HPLC): [2][14][15][16]

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A (0.1% TFA in water).

-

Column Equilibration: Equilibrate a C18 RP-HPLC column with 95% Mobile Phase A and 5% Mobile Phase B (0.1% TFA in acetonitrile).

-

Injection and Elution: Inject the sample and run a linear gradient from 5% to 65% Mobile Phase B over 60 minutes. Monitor absorbance at 214 nm and 280 nm.

-

Fraction Collection: Collect fractions corresponding to the major peaks.

-

Purity Analysis: Analyze an aliquot of each collected fraction by analytical RP-HPLC to determine purity.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a white powder.

Characterization by Mass Spectrometry (MS): [2][16][17][18]

-

Sample Preparation: Dissolve a small amount of the lyophilized peptide in 50:50 water/acetonitrile with 0.1% formic acid.

-

Mass Analysis: Infuse the sample into an ESI-MS or spot onto a MALDI plate. Acquire the mass spectrum to confirm the molecular weight of the peptide, verifying the successful incorporation of the ncAA.

Protocol 3: Site-Specific Incorporation of an ncAA via Genetic Code Expansion in E. coli

This protocol provides a general workflow for incorporating an ncAA at a specific site in a target protein expressed in E. coli.[3][4][17]

Materials:

-

Plasmids:

-

Plasmid 1: Encoding the engineered orthogonal aaRS and tRNA pair.

-

Plasmid 2: Containing the gene of interest with an in-frame amber stop codon (TAG) at the desired site of ncAA incorporation.

-

-

E. coli Strain: An appropriate expression strain (e.g., BL21(DE3)).

-

Non-Canonical Amino Acid: The specific ncAA to be incorporated.

-

Culture Media and Inducer: Standard bacterial growth media (e.g., LB or minimal media) and an inducer such as IPTG.

Procedure:

-

Transformation: Co-transform the E. coli expression strain with both plasmids.

-

Culture Growth: Grow the transformed cells in media containing the appropriate antibiotics for plasmid selection and the ncAA.

-

Induction: When the cell culture reaches a suitable density (e.g., OD₆₀₀ of 0.6-0.8), induce protein expression with IPTG.

-

Expression: Continue to grow the cells for 4-16 hours to allow for protein expression.

-

Harvesting and Lysis: Harvest the cells by centrifugation and lyse them using sonication or chemical methods.

-

Purification: Purify the ncAA-containing protein from the cell lysate, typically using an affinity tag (e.g., His-tag) engineered into the protein.

-

Characterization: Confirm the successful incorporation of the ncAA by mass spectrometry.

Visualizing Workflows and Pathways

Experimental and Logical Workflows

The following diagrams, generated using Graphviz, illustrate key experimental and logical workflows in the synthesis and application of ncAA-containing peptides.

Signaling Pathway Interrogation

Photo-crosslinking ncAAs are invaluable tools for mapping protein-protein interactions within signaling pathways, such as those involving G-protein-coupled receptors (GPCRs).[19][20][21][22]

This diagram illustrates how a photo-reactive ncAA incorporated into a GPCR can be used to covalently trap interacting partners like ligands or β-arrestin upon UV irradiation, enabling their identification and the mapping of binding sites.[20][23][24][25]

Conclusion

The ability to incorporate non-canonical amino acids into peptides has opened up new avenues in drug discovery and chemical biology. While challenges in synthesis efficiency and purification persist, the ongoing development of optimized SPPS protocols, robust genetic code expansion systems, and novel bio-orthogonal chemistries continues to expand the toolkit available to researchers. These advancements are paving the way for the design of next-generation peptide therapeutics with tailored properties to address previously intractable biological targets.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. addgene.org [addgene.org]

- 4. blog.addgene.org [blog.addgene.org]

- 5. Increasing the Fidelity of Noncanonical Amino Acid Incorporation in Cell-Free Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A robust and quantitative reporter system to evaluate noncanonical amino acid incorporation in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Improving the Efficiency and Orthogonality of Genetic Code Expansion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. Machine learning application to predict binding affinity between peptide containing non-canonical amino acids and HLA0201 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Machine learning application to predict binding affinity between peptide containing non-canonical amino acids and HLA-A0201 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. researchgate.net [researchgate.net]

- 14. Redirecting [linkinghub.elsevier.com]

- 15. protocols.io [protocols.io]

- 16. Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. pepdoopeptides.com [pepdoopeptides.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Photocrosslinkers incorporated into G-protein coupled receptors in mammalian cells: a ligand comparison - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Capturing Peptide–GPCR Interactions and Their Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Bifunctional Non-Canonical Amino Acids: Combining Photo-Crosslinking with Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 24. High-Performance Workflow for Identifying Site-Specific Crosslinks Originating from a Genetically Incorporated, Photoreactive Amino Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. High-Performance Workflow for Identifying Site-Specific Crosslinks Originating from a Genetically Incorporated, Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Thienylalanine in Peptide Structure and Function: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the strategic incorporation of thienylalanine, a non-proteinogenic amino acid analogue of phenylalanine, in peptide science. By replacing the phenyl ring with a bioisosteric thiophene moiety, researchers can modulate the structural and functional properties of peptides, leading to enhanced therapeutic potential. This document covers the synthesis, structural implications, functional outcomes, and experimental protocols relevant to the study of thienylalanine-containing peptides.

Introduction to Thienylalanine

Thienylalanine (Thi) is an unnatural amino acid that serves as a valuable tool in medicinal chemistry for the modification of peptides. It exists as two primary isomers, 2-thienylalanine and 3-thienylalanine, depending on the attachment point of the alanine side chain to the thiophene ring. The replacement of phenylalanine (Phe) with thienylalanine can introduce subtle yet significant changes in the physicochemical properties of a peptide, including lipophilicity, electronic character, and steric bulk. These modifications can, in turn, influence peptide conformation, receptor binding affinity, and metabolic stability.

The thiophene ring, being more electron-rich than the benzene ring of phenylalanine, can engage in different non-covalent interactions, potentially altering the binding mode of a peptide to its target receptor. Furthermore, the sulfur atom in the thiophene ring can act as a hydrogen bond acceptor, a feature absent in phenylalanine.

Synthesis and Incorporation of Thienylalanine into Peptides

The incorporation of thienylalanine into a peptide sequence is readily achieved using standard solid-phase peptide synthesis (SPPS) protocols, most commonly employing the Fmoc/tBu strategy. Both Fmoc-L-2-thienylalanine and Fmoc-L-3-thienylalanine are commercially available and can be integrated into the peptide chain using conventional coupling reagents.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of a Thienylalanine-Containing Peptide

This protocol outlines the manual synthesis of a generic pentapeptide containing a thienylalanine residue using the Fmoc/tBu strategy on a Rink Amide resin to yield a C-terminally amidated peptide.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-protected amino acids (including this compound or Fmoc-L-3-thienylalanine)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dithiothreitol (DTT) (if Cys is present)

-

Water

-

Diethyl ether (cold)

-

HPLC-grade acetonitrile and water

-

Solid-phase synthesis vessel with a sintered glass frit

-

Shaker

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain and repeat the treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), OxymaPure® (3 equivalents), in DMF.

-

Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.

-

Wash the resin with DMF (5 times) and DCM (3 times).

-

-

Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence, including the thienylalanine residue.

-

Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Side-Chain Deprotection:

-

Wash the peptide-resin with DCM and dry under vacuum.

-

Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v). If the peptide contains Trp, add 2.5% DTT.

-

Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

-

-

Peptide Precipitation and Purification:

-

Filter the resin and collect the TFA solution.

-

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Experimental Workflow for SPPS

Structural Impact of Thienylalanine Incorporation

The substitution of phenylalanine with thienylalanine can induce significant changes in the conformational preferences of a peptide. The smaller size of the thiophene ring compared to the benzene ring can reduce steric hindrance, potentially allowing for a greater range of backbone dihedral angles. Furthermore, the distinct electronic properties of the thiophene ring can influence intramolecular and intermolecular interactions, such as aromatic stacking and hydrogen bonding, which are critical for stabilizing secondary structures like β-turns and helices.

Experimental Protocol: Conformational Analysis by 2D NMR Spectroscopy (NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D Nuclear Overhauser Effect Spectroscopy (NOESY), is a powerful technique to elucidate the solution-state conformation of peptides. NOESY experiments detect through-space interactions between protons that are close in proximity (< 5 Å), providing distance restraints that can be used to calculate a 3D structural model.

Materials:

-

Lyophilized purified peptide

-

NMR buffer (e.g., 90% H₂O / 10% D₂O, phosphate-buffered saline in D₂O)

-

NMR spectrometer (≥ 500 MHz) equipped with a cryoprobe

-

NMR data processing and analysis software (e.g., TopSpin, NMRPipe, Sparky)

-

Structure calculation software (e.g., CYANA, Xplor-NIH)

Procedure:

-

Sample Preparation: Dissolve the lyophilized peptide in the NMR buffer to a final concentration of 1-5 mM.

-

1D ¹H NMR: Acquire a 1D ¹H NMR spectrum to assess sample purity and proper folding.

-

2D NMR Experiments:

-

TOCSY (Total Correlation Spectroscopy): Acquire a 2D TOCSY spectrum to identify spin systems of individual amino acid residues.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a 2D NOESY spectrum with a mixing time of 100-300 ms to detect through-space proton-proton interactions.

-

-

Resonance Assignment:

-

Use the TOCSY spectrum to identify the spin systems of each amino acid.

-

Use the NOESY spectrum to sequentially assign the resonances along the peptide backbone by identifying inter-residue NOEs (e.g., Hα(i) to HN(i+1)).

-

-

NOE Restraint Generation:

-

Integrate the cross-peak volumes in the NOESY spectrum.

-

Calibrate the NOE cross-peak volumes to distance restraints (typically categorized as strong, medium, and weak, corresponding to upper distance limits of ~2.5 Å, ~3.5 Å, and ~5.0 Å, respectively).

-

-

Structure Calculation:

-

Use the generated distance restraints, along with any dihedral angle restraints from J-coupling analysis, as input for structure calculation software.

-

Generate an ensemble of low-energy structures that satisfy the experimental restraints.

-

-

Structure Validation: Analyze the quality of the calculated structures using metrics such as Ramachandran plots and RMSD values.

Impact on Peptide Function

The functional consequences of substituting phenylalanine with thienylalanine are diverse and context-dependent. Key functional aspects that can be modulated include receptor binding affinity, agonist/antagonist activity, and metabolic stability.

Receptor Binding and Activity

The altered steric and electronic properties of thienylalanine can significantly impact how a peptide interacts with its biological target. In some cases, the substitution can lead to enhanced binding affinity and potency, while in others, it may result in reduced activity or even a switch from agonism to antagonism.

Quantitative Data on Receptor Binding Affinity

| Peptide/Analog | Receptor | Binding Affinity (Ki, nM) | Notes |

| TIPP (Tyr-Tic-Phe -Phe -OH) | δ-Opioid | 6 | A potent δ-opioid receptor antagonist.[1] |

| [Phe(p-NCS)³]TIPP | δ-Opioid | 12 | Isothiocyanate derivative of TIPP for affinity labeling.[1] |

| [Phe(p-NCS)⁴]TIPP | δ-Opioid | 5 | Isothiocyanate derivative of TIPP for affinity labeling.[1] |

| Biphalin Analog (Phe at 4,4') | μ-Opioid | 0.35 ± 0.04 | Data for biphalin analogs with a 1,2-phenylenediamine linker. |

| Biphalin Analog (Phe at 4,4') | δ-Opioid | 1.10 ± 0.12 | Data for biphalin analogs with a 1,2-phenylenediamine linker. |

Metabolic Stability

A significant advantage of incorporating unnatural amino acids like thienylalanine is the potential to increase the peptide's resistance to proteolytic degradation. The modified side chain can hinder recognition and cleavage by proteases, thereby extending the in vivo half-life of the peptide.

Quantitative Data on Enzymatic Stability

| Peptide | Modification | Half-life (t½) in Human Plasma | Analytical Method |

| Peptide 1 | Tam-labeled | 43.5 h | RP-HPLC |

| Peptide 2 | Tam-labeled | 3.2 h | RP-HPLC |

| Peptide 3 | Tam-labeled | 50.5 h | RP-HPLC |

Note: This data illustrates the variability in peptide stability. Specific half-life data directly comparing a phenylalanine-containing peptide with its thienylalanine-substituted counterpart is not widely available and would need to be determined empirically for each peptide of interest.

Experimental Protocol: In Vitro Peptide Stability Assay in Human Plasma

This protocol describes a general method for assessing the stability of a thienylalanine-containing peptide in human plasma.

Materials:

-

Lyophilized purified peptide

-

Pooled human plasma (with anticoagulant, e.g., EDTA or heparin)

-

Incubator or water bath at 37°C

-

Quenching solution (e.g., 10% Trichloroacetic acid (TCA) or cold acetonitrile with 0.1% TFA)

-

Internal standard (for LC-MS/MS)

-

LC-MS/MS system

Procedure:

-

Peptide Stock Solution: Prepare a stock solution of the peptide in a suitable solvent (e.g., water or DMSO) at a concentration of 1-10 mM.

-

Incubation:

-

Pre-warm the human plasma to 37°C.

-

Spike the peptide stock solution into the plasma to a final concentration of 1-10 µM.

-

Incubate the mixture at 37°C with gentle agitation.

-

-

Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes), withdraw an aliquot of the plasma-peptide mixture.

-

Quenching and Protein Precipitation:

-

Immediately add the aliquot to a tube containing the cold quenching solution (typically 3-4 volumes).

-

If using LC-MS/MS, the quenching solution should contain an internal standard.

-

Vortex vigorously and incubate on ice for 10-20 minutes to precipitate plasma proteins.

-

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Analysis:

-

Carefully collect the supernatant.

-

Analyze the supernatant by RP-HPLC or LC-MS/MS to quantify the amount of remaining intact peptide.

-

-

Data Analysis:

-

Plot the percentage of remaining peptide versus time.

-

Determine the half-life (t½) by fitting the data to a first-order decay model.

-

Signaling Pathways of Thienylalanine-Containing Peptide Targets

Thienylalanine-containing peptides often target G-protein coupled receptors (GPCRs), such as opioid and somatostatin receptors. The binding of the peptide ligand to the GPCR initiates a cascade of intracellular signaling events.

Mu-Opioid Receptor Signaling

The mu-opioid receptor (MOR) is a classic example of a Gi/o-coupled GPCR. Activation of MOR by an agonist, such as an opioid peptide, leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and the modulation of ion channel activity.

Somatostatin Receptor 2 (SSTR2) Signaling

Somatostatin receptor 2 (SSTR2) is also a Gi-coupled GPCR. Its activation by somatostatin or its analogs leads to the inhibition of adenylyl cyclase and the activation of protein tyrosine phosphatases (PTPs), ultimately resulting in anti-proliferative and anti-secretory effects.

Characterization of Thienylalanine-Containing Peptides

Accurate characterization of synthetic peptides is crucial to ensure identity, purity, and quality. Mass spectrometry is the primary tool for this purpose.

Experimental Protocol: Peptide Characterization by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for confirming the molecular weight and sequence of a synthetic peptide.

Materials:

-

Lyophilized purified peptide

-

HPLC-grade water and acetonitrile

-

Formic acid

-

LC-MS/MS system (e.g., Q-TOF or Orbitrap)

Procedure:

-

Sample Preparation: Dissolve the peptide in an appropriate solvent (e.g., 0.1% formic acid in water) to a concentration of approximately 10-100 pmol/µL.

-

Liquid Chromatography (LC):

-

Inject the sample onto a C18 reverse-phase column.

-

Separate the peptide from any impurities using a gradient of increasing acetonitrile concentration.

-

-

Mass Spectrometry (MS):

-

The eluting peptide is ionized (typically by electrospray ionization, ESI) and enters the mass spectrometer.

-

Acquire a full MS scan (MS1) to determine the mass-to-charge ratio (m/z) of the intact peptide. The molecular weight can be calculated from the observed m/z values of the different charge states.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Select the precursor ion corresponding to the peptide of interest for fragmentation (e.g., by collision-induced dissociation, CID).

-

Acquire the MS/MS spectrum (MS2) of the fragment ions.

-

-

Data Analysis:

-

Analyze the MS1 spectrum to confirm the molecular weight of the peptide.

-

Analyze the MS2 spectrum to identify the b- and y-ion series, which correspond to fragments of the peptide backbone. This fragmentation pattern confirms the amino acid sequence.

-

Conclusion

The incorporation of thienylalanine into peptides is a versatile and effective strategy in peptide-based drug discovery. This modification can favorably alter the structural and functional properties of peptides, leading to enhanced receptor binding, increased metabolic stability, and modulated biological activity. The experimental protocols detailed in this guide provide a framework for the synthesis, characterization, and functional evaluation of thienylalanine-containing peptides, enabling researchers to explore the full potential of this valuable chemical tool. Further investigation into the quantitative structure-activity relationships of thienylalanine substitution will continue to drive the rational design of next-generation peptide therapeutics.

References

Unlocking New Therapeutic Frontiers: A Technical Guide to Fmoc-L-2-Thienylalanine in Drug Discovery

For Immediate Release

A comprehensive technical guide released today details the burgeoning potential of Fmoc-L-2-Thienylalanine, a non-canonical amino acid, in the landscape of modern drug discovery. This document provides researchers, scientists, and drug development professionals with an in-depth analysis of its applications, supported by quantitative data, detailed experimental protocols, and visualizations of its role in cellular signaling. The incorporation of unique structural motifs like 2-thienylalanine into peptides is a key strategy for developing next-generation therapeutics with enhanced efficacy and stability.

This compound, a derivative of the natural amino acid phenylalanine, offers a unique thiophene side chain that can confer advantageous properties to peptide-based drug candidates. Its use in solid-phase peptide synthesis (SPPS) allows for the creation of novel peptides with modified structures, leading to improved biological activity and selectivity, particularly in the fields of oncology and neurology.[1][2] The thiophene moiety can influence a peptide's interaction with its biological target, potentially enhancing binding affinity and modulating pharmacokinetic properties.[3]

Core Applications and Rationale

The primary application of this compound lies in its role as a structural analog of phenylalanine. By substituting phenylalanine with 2-thienylalanine in a peptide sequence, researchers can probe and modulate the peptide's interaction with its target receptor. The rationale for this substitution is rooted in the distinct electronic and steric properties of the thiophene ring compared to the phenyl ring, which can lead to:

-

Enhanced Binding Affinity: The sulfur atom in the thiophene ring can participate in unique interactions with receptor pockets, potentially increasing the binding affinity of the peptide.

-

Improved Stability: The introduction of this non-natural amino acid can increase resistance to enzymatic degradation, thereby extending the in-vivo half-life of the peptide drug.[4]

-

Altered Pharmacokinetics: Changes in lipophilicity and metabolic stability can lead to more favorable absorption, distribution, metabolism, and excretion (ADME) profiles.[5]

A prime example of the successful incorporation of a thienylalanine residue is in the development of potent modulators of the bradykinin B2 receptor, a G protein-coupled receptor (GPCR) involved in inflammation and pain.[6]

Case Study: Bradykinin B2 Receptor Agonist JMV1116

A notable example showcasing the application of a thienylalanine-containing peptide is JMV1116, a potent and selective bradykinin B2 receptor agonist.[7]

Structure: H-DArg-Arg-Pro-Hyp-Gly-Thi -Ser-D-BT-Arg-OH

In this peptide, "Thi" represents the 2-thienylalanine residue. The strategic placement of this and other non-canonical amino acids results in a peptide with high affinity for the human bradykinin B2 receptor.

Quantitative Data: Binding Affinity of JMV1116

| Compound | Target Receptor | Binding Affinity (Ki) |

| JMV1116 | Human Bradykinin B2 Receptor | 0.7 nM[7] |

This high affinity demonstrates the potential of incorporating 2-thienylalanine to create potent receptor modulators.

Bradykinin B2 Receptor Signaling Pathway

The bradykinin B2 receptor is a G protein-coupled receptor (GPCR) that primarily signals through Gαq and Gαi proteins.[8] Upon agonist binding, such as with a thienylalanine-containing peptide like JMV1116, the receptor activates a cascade of intracellular events.

Caption: Signaling pathway of the Bradykinin B2 receptor activated by a thienylalanine-containing peptide.

Activation of phospholipase C (PLC) by Gαq leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG).[2] IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG and Ca²⁺ together activate protein kinase C (PKC).[9] This can subsequently lead to the activation of the mitogen-activated protein kinase (MAPK) cascade, influencing cellular processes like proliferation and inflammation.[9] The Gαi pathway, on the other hand, inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[1]

Experimental Protocols

The synthesis of peptides containing this compound follows the general principles of Fmoc-based solid-phase peptide synthesis (SPPS). Below is a generalized protocol for the manual synthesis of a peptide incorporating this non-canonical amino acid.

General Workflow for Fmoc-SPPS

Caption: General workflow for Fmoc-based solid-phase peptide synthesis (SPPS).

Detailed Protocol for a Single Coupling Cycle

-

Resin Preparation:

-

Start with a suitable resin (e.g., Rink Amide resin for C-terminal amides) in a reaction vessel.

-

Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes. Drain the DMF.

-

-

Fmoc Deprotection:

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate the mixture for 5-10 minutes.

-

Drain the solution and repeat the piperidine treatment for another 5-10 minutes to ensure complete deprotection.

-

Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and dibenzofulvene byproducts.